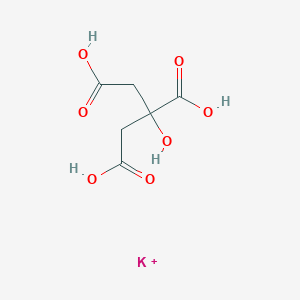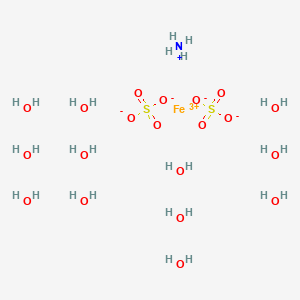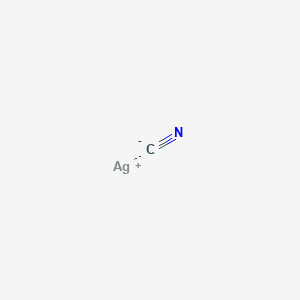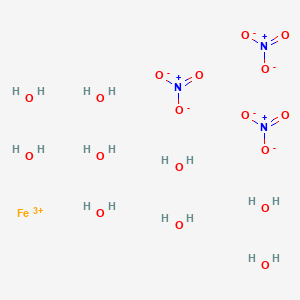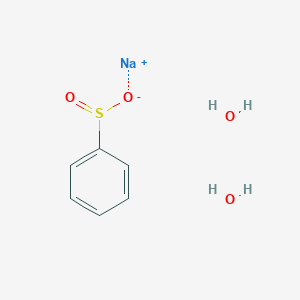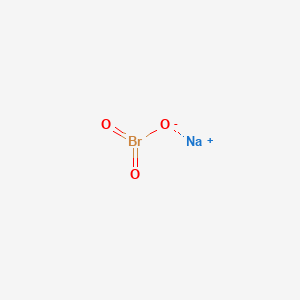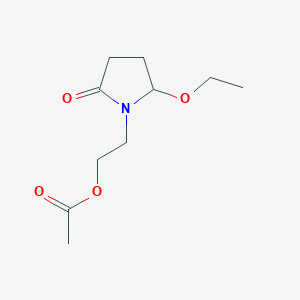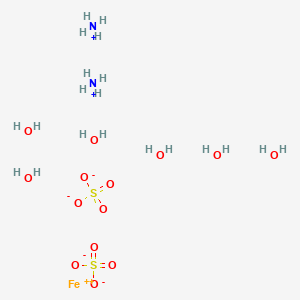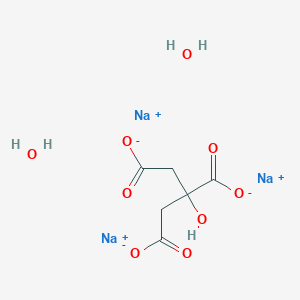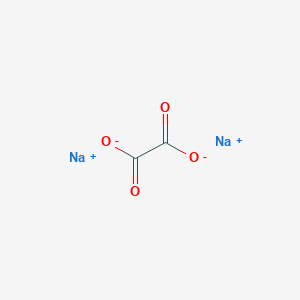
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFTS and is known for its ability to inhibit the activity of certain enzymes in biological systems. In
Aplicaciones Científicas De Investigación
DFTS has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.
Mecanismo De Acción
The mechanism of action of DFTS involves the formation of a covalent bond between the sulfonamide group of DFTS and the zinc ion at the active site of carbonic anhydrase. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
Efectos Bioquímicos Y Fisiológicos
The inhibition of carbonic anhydrase by DFTS has been shown to have various biochemical and physiological effects. For example, DFTS has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition. Additionally, DFTS has been shown to inhibit bone resorption in vitro, suggesting its potential as a treatment for osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFTS in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using DFTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on DFTS. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DFTS. Additionally, the potential therapeutic applications of DFTS in the treatment of glaucoma, epilepsy, and osteoporosis warrant further investigation. Finally, the use of DFTS as a tool for studying the role of carbonic anhydrase in various physiological processes could lead to a better understanding of the function of this enzyme in health and disease.
Métodos De Síntesis
The synthesis of DFTS involves the reaction of toluene-4-sulfonyl chloride with dihydrofuran in the presence of a base such as triethylamine. This reaction results in the formation of N-dihydrofuran-2-ylidene-toluene-4-sulfonamide as a white solid with a melting point of approximately 160-162°C.
Propiedades
Número CAS |
139059-40-8 |
|---|---|
Nombre del producto |
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide |
Fórmula molecular |
C11H13NO3S |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11- |
Clave InChI |
IKPKKRMXQBKPLD-QXMHVHEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Sinónimos |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



